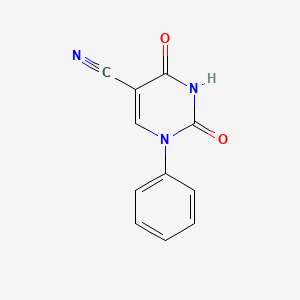

2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Description

Properties

IUPAC Name |

2,4-dioxo-1-phenylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O2/c12-6-8-7-14(11(16)13-10(8)15)9-4-2-1-3-5-9/h1-5,7H,(H,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVPRICGTDBBHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=O)NC2=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80284184 | |

| Record name | 2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6275-84-9 | |

| Record name | 6275-84-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Condensation Method

The most common and documented synthetic route for 2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves a three-component condensation reaction between benzaldehyde , urea , and malononitrile . This reaction typically proceeds under reflux in ethanol with a catalytic amount of a base such as piperidine .

-

- Solvent: Ethanol

- Catalyst: Piperidine (base)

- Temperature: Reflux (~78 °C)

- Reaction time: Several hours (commonly 4–8 hours)

-

- Initial Knoevenagel condensation between benzaldehyde and malononitrile forms an α,β-unsaturated nitrile intermediate.

- Subsequent nucleophilic addition of urea leads to cyclization and formation of the tetrahydropyrimidine ring.

- Final tautomerization and rearrangement yield the 2,4-dioxo-1-phenyl tetrahydropyrimidine-5-carbonitrile structure.

This method is favored for its simplicity, relatively mild conditions, and good yields.

Alternative Synthetic Approaches

While the classical method is predominant, variations include:

- Use of different solvents such as methanol or water to improve environmental compatibility.

- Employing acidic catalysts (e.g., acetic acid) instead of bases to influence reaction rates and selectivity.

- Microwave-assisted synthesis to reduce reaction times and improve yields.

- Solid-phase synthesis techniques for combinatorial library generation in medicinal chemistry research.

However, these alternative methods are less commonly reported specifically for this compound but are extrapolated from related tetrahydropyrimidine syntheses.

Industrial Production Considerations

Industrial scale-up of this compound’s synthesis generally follows the laboratory condensation route with optimization for:

- Catalyst concentration to balance reaction rate and cost.

- Temperature control to avoid side reactions and decomposition.

- Continuous flow reactors to enhance reproducibility and throughput.

- Purification methods such as recrystallization from ethanol or chromatographic techniques to achieve high purity (>95%) suitable for pharmaceutical or research use.

No detailed industrial protocols are publicly available, but these principles align with standard practices for heterocyclic compound manufacturing.

Reaction Parameters and Yield Data

| Parameter | Typical Laboratory Conditions | Notes |

|---|---|---|

| Solvent | Ethanol | Common, good solubility |

| Catalyst | Piperidine (0.1–0.2 equiv.) | Base catalyst for condensation |

| Temperature | Reflux (~78 °C) | Ensures reaction completion |

| Reaction Time | 4–8 hours | Monitored by TLC or HPLC |

| Yield | 70–85% | Depends on purity of reagents |

| Purification | Recrystallization | Ethanol or ethanol/water mix |

| Product Purity | >95% | Confirmed by NMR, HPLC |

This data is consistent with reported syntheses and commercial product specifications.

Analytical Characterization Supporting Preparation

To confirm successful synthesis and purity, the following techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR shows characteristic aromatic protons from the phenyl group and signals corresponding to the tetrahydropyrimidine ring protons.

- ^13C NMR confirms carbonyl carbons (δ ~165–175 ppm) and nitrile carbon (~115 ppm).

-

- Molecular ion peak at m/z 213.19 consistent with molecular weight.

-

- Confirms molecular formula C11H7N3O2 with minor deviations due to sample handling.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Classical condensation | Benzaldehyde, urea, malononitrile | Piperidine, ethanol, reflux | Simple, good yield, scalable | Requires reflux, longer time |

| Acid-catalyzed condensation | Same as above | Acetic acid, ethanol, reflux | Alternative catalyst option | May affect selectivity |

| Microwave-assisted synthesis | Same as above | Microwave irradiation | Faster reaction times | Requires specialized equipment |

| Solid-phase synthesis | Modified substrates | Various | Useful for libraries | Less common for this compound |

Research Findings and Notes

- The condensation reaction is highly sensitive to the molar ratios of starting materials; excess urea or malononitrile can lead to side products.

- Purity and crystallinity of benzaldehyde significantly affect yield and product quality.

- The nitrile group at position 5 remains intact under these conditions, allowing further functionalization if desired.

- The phenyl substituent at N-1 influences the electronic properties and biological activity of the compound, making this synthetic route valuable for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Overview

2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound with the molecular formula C11H7N3O2 and a molecular weight of 213.19 g/mol. Its unique structure includes a pyrimidine ring fused with a phenyl group and a nitrile group, making it a compound of significant interest in various scientific research applications.

Medicinal Chemistry

This compound has been extensively studied for its potential as a pharmacophore in drug development. Its biological activities include:

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial effects. For instance, in vitro studies have shown effective inhibition against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL depending on the specific derivative and target organism.

- Anticancer Activity : The compound has demonstrated potential anticancer properties. In vitro assays revealed that certain analogs inhibited the proliferation of cancer cell lines significantly. For example, an analog showed an IC50 value of approximately 92.88 µM against A431 vulvar epidermal carcinoma cells.

Materials Science

The unique structural attributes of 2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile make it a candidate for developing novel materials with specific electronic or optical properties. Its potential applications include:

- Synthesis of Organic Semiconductors : The compound can be utilized in the synthesis of organic semiconductors due to its electronic properties.

- Photonic Devices : Researchers are exploring its use in photonic devices where its optical characteristics can be advantageous.

Case Studies

Several studies highlight the applications and effectiveness of this compound:

-

Antimicrobial Study :

- A study assessed the antimicrobial efficacy of various derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had MIC values lower than conventional antibiotics.

-

Anticancer Research :

- A case study investigated the anticancer activity of a specific derivative in vivo, demonstrating significant tumor reduction in mouse models when administered at specified dosages.

Mechanism of Action

The mechanism of action of 2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Spectroscopic Data for Selected Analogs

Thioxo vs. Dioxo Functional Groups

Replacing the C2 oxo group with thioxo (e.g., 4-oxo-2-thioxo derivatives) significantly impacts bioactivity:

- Antimicrobial Activity: Thioxo-containing analogs (e.g., 6-amino-4-aryl-2-thioxo derivatives) exhibit moderate activity against Escherichia coli and Candida albicans due to enhanced electrophilicity and sulfur-mediated interactions .

Biological Activity

2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS No. 6275-84-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H7N3O2

- Molecular Weight : 213.19 g/mol

- Structure : The compound features a pyrimidine ring with dioxo and phenyl substituents, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that 2,4-dioxo compounds exhibit various biological activities including antimicrobial, antiparasitic, and anticancer properties. The following sections detail these activities with supporting data.

Antimicrobial Activity

Studies have demonstrated that derivatives of 2,4-dioxo compounds possess significant antimicrobial properties. For instance:

- In vitro Studies : Compounds similar to 2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine have shown effective inhibition against various bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL depending on the specific derivative and target organism .

Antiparasitic Activity

The antiparasitic potential of 2,4-dioxo compounds has been explored extensively:

- Leishmania Activity : A study reported IC50 values for related compounds against Leishmania amazonensis in the range of 13.9 to 61.7 µM. The most active derivatives contained electron-withdrawing groups on the aromatic ring .

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Compound A | 26.7 | 8 |

| Compound B | 22.4 | 9 |

| Compound C | 14.2 | 10.55 |

Anticancer Activity

The anticancer properties of 2,4-dioxo derivatives have also been highlighted:

- Cell Proliferation Inhibition : In vitro assays showed that certain analogs inhibited the proliferation of cancer cell lines significantly. For example, an analog demonstrated an IC50 value of approximately 92.88 µM against A431 vulvar epidermal carcinoma cells .

The mechanisms by which 2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine exerts its biological effects are multifaceted:

- Enzyme Inhibition : Many derivatives act as enzyme inhibitors that disrupt metabolic pathways in pathogens or cancer cells.

- DNA Interaction : Some compounds have been shown to intercalate with DNA or inhibit topoisomerases, leading to cell cycle arrest and apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Certain derivatives induce oxidative stress in target cells, contributing to their cytotoxic effects.

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

- Antiparasitic Screening : A study evaluated a series of pyrimidine derivatives for their activity against Toxoplasma gondii, revealing that modifications in the phenyl ring significantly enhanced activity (IC50 values ranged from 115.92 to 271.15 µM) .

- Cancer Cell Line Studies : Research on the inhibition of cell migration and invasion in various cancer cell lines has shown promising results with IC50 values indicating significant cytotoxicity at low concentrations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile?

- Methodological Answer : The compound can be synthesized via ultrasound-assisted methods, which achieve high yields (97.52%) under mild conditions. Key steps include cyclocondensation of aryl aldehydes, urea derivatives, and nitrile-containing precursors in ethanol or DMF, followed by acid catalysis. Ultrasound irradiation enhances reaction efficiency by promoting cavitation and reducing aggregation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- FTIR : Confirm carbonyl (1650–1750 cm⁻¹) and nitrile (2200–2250 cm⁻¹) stretches.

- 1H/13C NMR : Use DMSO-d6 to resolve aromatic protons (δ 7.29–7.31 ppm), NH groups (δ 9.12 ppm), and carbonyl carbons (δ 158.1–165.0 ppm).

- Mass Spectrometry : Validate molecular weight (e.g., m/z 214.9) and fragmentation patterns .

Q. How can researchers synthesize derivatives with modified substituents?

- Methodological Answer : Replace the phenyl group with electron-withdrawing (e.g., 4-chlorophenyl) or electron-donating (e.g., thiophen-2-yl) substituents. For example, 6-amino-4-(2-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is synthesized by substituting the aryl aldehyde precursor .

Q. What purification strategies ensure high yield and purity?

- Methodological Answer : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) effectively removes unreacted precursors. Purity (>95%) can be confirmed via HPLC or melting point analysis .

Advanced Research Questions

Q. How can contradictions in spectroscopic data across studies be resolved?

- Methodological Answer : Standardize solvent systems (e.g., DMSO-d6 for NMR) and temperature conditions. Cross-validate with X-ray crystallography (e.g., single-crystal studies with R-factors <0.05) to resolve ambiguities in tautomeric forms or hydrogen bonding .

Q. What computational approaches model the compound’s reactivity and electronic properties?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.

- Molecular Dynamics (MD) : Simulate solvent effects on tautomer stability .

Q. How do substituents influence thermodynamic stability and reaction pathways?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition temperatures (>200°C) and phase transitions. Compare activation energies (via Arrhenius plots) for derivatives with varying substituents to assess stability .

Q. What strategies address low reproducibility in multi-step syntheses?

- Methodological Answer :

- Reaction Monitoring : Use in-situ FTIR or LC-MS to identify intermediates.

- DoE (Design of Experiments) : Optimize variables (e.g., solvent polarity, catalyst loading) using response surface methodology .

Q. How can structure-activity relationships (SAR) guide biological testing?

- Methodological Answer : Prioritize derivatives with substituents known to enhance bioavailability (e.g., 5-acetyl or 6-methyl groups). Use docking studies to predict interactions with target enzymes (e.g., aldose reductase inhibitors) before in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.